molecular formula C16H16N2O3 B14814329 2-methoxy-N'-(phenylacetyl)benzohydrazide

2-methoxy-N'-(phenylacetyl)benzohydrazide

Cat. No.: B14814329
M. Wt: 284.31 g/mol
InChI Key: GOKWPYBHWWQMIU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-methoxy-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 2-methoxybenzoic acid with phenylacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-methoxy-N’-(phenylacetyl)benzohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-N’-(phenylacetyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting the growth of bacterial cells through interference with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-methoxy-N’-(phenylacetyl)benzohydrazide can be compared with other hydrazone derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-methoxy-N'-(2-phenylacetyl)benzohydrazide

InChI

InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)16(20)18-17-15(19)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

GOKWPYBHWWQMIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2

solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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